Home > Products > Screening Compounds P50785 > rac-Ruxolitinib-13C,15N2
rac-Ruxolitinib-13C,15N2 -

rac-Ruxolitinib-13C,15N2

Catalog Number: EVT-1506106
CAS Number:
Molecular Formula: C₁₆¹³CH₁₈N₄¹⁵N₂
Molecular Weight: 309.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rac-Ruxolitinib-13C,15N2 is a stable isotope-labeled derivative of ruxolitinib, a selective inhibitor of Janus kinase 1 and 2. This compound is primarily utilized in research settings to study the pharmacokinetics and pharmacodynamics of ruxolitinib. The introduction of carbon-13 and nitrogen-15 isotopes allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, enhancing the understanding of the compound's behavior in biological systems.

Source

Ruxolitinib was initially developed for the treatment of myelofibrosis and polycythemia vera, both bone marrow disorders that disrupt normal blood cell production. The specific isotopically labeled version, rac-Ruxolitinib-13C,15N2, has been made available through various chemical suppliers and is listed under catalog number PA STI 078620 .

Classification

Rac-Ruxolitinib-13C,15N2 falls under the category of pharmaceutical compounds specifically designed as Janus kinase inhibitors. It is classified as a small molecule drug with a molecular formula of C17H18N6^13C^2 and a molecular weight of approximately 309.34 g/mol .

Synthesis Analysis

Methods

The synthesis of rac-Ruxolitinib-13C,15N2 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of precursor compounds that incorporate the stable isotopes.

Technical Details

The synthesis may include:

  • Reagents: All reagents are sourced from commercial suppliers and are used without further purification unless specified.
  • Monitoring Techniques: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the progress of reactions.
  • Purification Methods: Techniques such as preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are used to isolate the final product with high purity (>95%) .
Molecular Structure Analysis

Structure

The molecular structure of rac-Ruxolitinib-13C,15N2 closely resembles that of ruxolitinib but incorporates isotopic labels at specific positions. The compound features a complex arrangement typical of Janus kinase inhibitors, including a pyrrolo[2,3-d]pyrimidine core.

Data

The isotopic labeling results in distinct chemical shifts observable in nuclear magnetic resonance spectroscopy (NMR), which can be used to confirm the structure. For instance, ^1H NMR spectra recorded at 400 MHz provide detailed information about the hydrogen environments within the molecule .

Chemical Reactions Analysis

Reactions

Rac-Ruxolitinib-13C,15N2 participates in various chemical reactions similar to its non-labeled counterpart. These reactions can include:

  • Binding Studies: Investigating interactions with Janus kinases.
  • Metabolic Pathways: Understanding how the compound is metabolized in biological systems.

Technical Details

The reactions are typically analyzed using LC-MS to determine product formation and yield. The stability of the isotopic labels during these reactions is crucial for accurate interpretation of results .

Mechanism of Action

Process

Ruxolitinib acts by inhibiting the activity of Janus kinases 1 and 2, which play significant roles in cytokine signaling pathways. By blocking these enzymes, rac-Ruxolitinib-13C,15N2 disrupts signal transduction processes that lead to cell proliferation and survival in hematopoietic malignancies.

Data

Research has demonstrated that ruxolitinib can effectively reduce symptoms associated with myelofibrosis by modulating immune responses and decreasing inflammatory cytokine levels . The isotopically labeled version allows for precise tracking of its pharmacokinetic profile in vivo.

Physical and Chemical Properties Analysis

Physical Properties

Rac-Ruxolitinib-13C,15N2 appears as a white solid at room temperature. Its melting point and solubility characteristics are consistent with those observed for ruxolitinib.

Chemical Properties

The compound exhibits stability under physiological conditions but may undergo hydrolysis or metabolic transformations in biological environments. Its isotopic labeling enhances its detection in complex matrices using advanced analytical techniques .

Applications

Scientific Uses

Rac-Ruxolitinib-13C,15N2 is primarily utilized in pharmacokinetic studies to elucidate absorption, distribution, metabolism, and excretion profiles of ruxolitinib. Its applications extend to:

  • Clinical Research: Understanding drug interactions and side effects.
  • Biochemical Studies: Investigating the role of Janus kinases in various diseases.
  • Diagnostic Development: Enhancing imaging techniques through stable isotope labeling .

This compound serves as a vital tool in advancing our understanding of Janus kinase inhibitors and their therapeutic potential in treating hematological disorders.

Introduction to rac-Ruxolitinib-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>

Definition and Structural Significance of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling involves replacing atoms in a molecule with their stable isotopes (e.g., 13C, 15N) without altering chemical properties. In rac-Ruxolitinib-13C,15N2, specific positions within the pyrrolopyrimidine or cyclopentyl groups are enriched, generating a mass shift detectable via mass spectrometry. This allows discrimination from endogenous molecules and the unlabeled drug. The "rac" prefix denotes the racemic mixture, containing both enantiomers of ruxolitinib [6].

  • Structural Integrity: The 13C and 15N atoms maintain identical bond lengths and angles to their natural counterparts (12C, 14N), preserving the molecule's biochemical interactions.
  • Tracer Applications: Enables tracking of drug distribution, absorption, and excretion pathways in vivo. The mass difference (typically +2 or +3 Da) creates distinct chromatographic peaks, eliminating co-elution artifacts [6] [8].

Role of Stable Isotopes (13C, 15N) in Drug Metabolism and Pharmacokinetic Studies

Stable isotopes like 13C and 15N are indispensable for advanced drug development due to their non-radioactive nature and precise traceability:

  • Absolute Quantification: As internal standards in LC-MS/MS, rac-Ruxolitinib-13C,15N2 corrects for matrix effects and extraction inefficiencies. Co-elution with unlabeled ruxolitinib ensures identical retention times and ionization efficiencies, improving accuracy to >95% [6] [8].
  • Metabolic Pathway Elucidation: Identifies metabolites by tracing isotope patterns. For instance, hydroxylation by CYP3A4 or oxidation products retain the isotopic signature, distinguishing them from endogenous interferents [7].
  • Bioavailability Studies: Measures systemic exposure after topical application. Research with ruxolitinib cream demonstrated minimal systemic absorption (bioavailability: 6.22%) using isotopic methods, critical for safety assessments [8].

Table 1: Analytical Applications of Isotopically Labeled Ruxolitinib

ApplicationTechniqueKey BenefitReference
Plasma QuantificationLC-MS/MSCorrects for ion suppression in biological matrices [8]
Metabolite IdentificationHigh-Resolution MSTraces isotopic patterns to distinguish drug-derived metabolites [7]
Dermal Absorption StudiesTandem Mass SpectrometryQuantifies low systemic exposure after topical administration [8]

rac-Ruxolitinib as a JAK/STAT Pathway Inhibitor: Biochemical Context

Ruxolitinib (unlabeled) is a potent ATP-competitive inhibitor targeting JAK1 and JAK2 tyrosine kinases, with IC50 values of 0.40 nM and 0.29 nM, respectively. It disrupts the JAK-STAT signaling cascade, which is hyperactivated in myeloproliferative neoplasms (MPNs) due to mutations like JAK2V617F [1] [7].

  • Mechanism of Action: Binds to the ATP pocket of JAK2's kinase domain (KD), stabilizing the activation loop and preventing STAT phosphorylation. Crystal structures reveal hydrogen bonding with Leu932 and hydrophobic interactions with the glycine-rich loop [1].
  • Stereochemical Impact: The racemic mixture (rac-Ruxolitinib) exhibits reduced potency compared to the pure (R)-enantiomer. Studies show the (S)-enantiomer has 12.5-fold lower affinity (ΔTm = 3.3°C vs. 5.5°C for (R)-enantiomer), underscoring chirality's role in target engagement [1].
  • Isotope-Labeled Studies: rac-Ruxolitinib-13C,15N2 enables precise measurement of target occupancy. For example, it quantifies JAK2-bound drug levels in splenic tissue, correlating with pharmacodynamic markers like pSTAT3 inhibition (IC50 = 281 nM) [1] [7].

Table 2: Biochemical Activity of Ruxolitinib Stereoisomers

CompoundΔTm (°C)Biochemical IC50 (nM)Cellular IC50 (µM)
(R)-Ruxolitinib5.5 ± 0.060.40 ± 0.0050.1 ± 0.02
(S)-Ruxolitinib3.3 ± 0.045.0 ± 0.11.04 ± 0.09
rac-Ruxolitinib4.8 ± 0.050.92 ± 0.060.38 ± 0.08

Data derived from thermal shift (ΔTm) and kinase inhibition assays [1].

Properties

Product Name

rac-Ruxolitinib-13C,15N2

Molecular Formula

C₁₆¹³CH₁₈N₄¹⁵N₂

Molecular Weight

309.34

Synonyms

β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; INCB 018424-13C,15N2;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.